molecular formula C22H20N2O3S2 B3001054 (Z)-2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-thiophen-2-ylthiophen-2-yl)prop-2-enamide CAS No. 1241701-79-0

(Z)-2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-thiophen-2-ylthiophen-2-yl)prop-2-enamide

Katalognummer: B3001054
CAS-Nummer: 1241701-79-0
Molekulargewicht: 424.53
InChI-Schlüssel: VQKOEBAZSNFPBN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound features a (Z)-configured α,β-unsaturated cyanoenamide core, with a 3,4-dimethoxyphenethyl amine moiety and a bis-thiophenyl substituent. The 3,4-dimethoxyphenyl group may influence solubility and intermolecular interactions, while the cyano group acts as a strong electron-withdrawing component, stabilizing the enamide system. Synthesis likely involves condensation reactions between cyanoacrylate derivatives and functionalized amines, followed by characterization via NMR, IR, and HRMS, as employed in analogous studies .

Eigenschaften

IUPAC Name

(Z)-2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-thiophen-2-ylthiophen-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O3S2/c1-26-19-6-5-15(10-20(19)27-2)7-8-24-22(25)16(13-23)11-18-12-17(14-29-18)21-4-3-9-28-21/h3-6,9-12,14H,7-8H2,1-2H3,(H,24,25)/b16-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQKOEBAZSNFPBN-WJDWOHSUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C(=CC2=CC(=CS2)C3=CC=CS3)C#N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)CCNC(=O)/C(=C\C2=CC(=CS2)C3=CC=CS3)/C#N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

(Z)-2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-thiophen-2-ylthiophen-2-yl)prop-2-enamide is a compound of interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its IUPAC name and molecular formula:

  • IUPAC Name : (Z)-2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-thiophen-2-ylthiophen-2-yl)prop-2-enamide
  • Molecular Formula : C20H22N2O3S2

The biological activity of this compound may involve several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes like DNA gyrase and dihydrofolate reductase (DHFR), which are critical for bacterial replication and survival .
  • Anti-inflammatory Effects : Research indicates that related compounds can modulate inflammatory pathways by reducing the production of pro-inflammatory cytokines such as IL-1β and TNFα .
  • Antimicrobial Activity : The compound has potential antimicrobial properties, with studies indicating significant activity against various pathogens, suggesting a role in inhibiting biofilm formation .

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of related derivatives, revealing minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against several pathogens. The compound exhibited bactericidal activity as well as the ability to inhibit biofilm formation significantly .

Anti-inflammatory Activity

In vivo studies demonstrated that analogs of this compound significantly reduced paw edema in CFA-induced models, showing potential for treating inflammatory diseases. The reduction in leukocyte migration was notable, with percentages reaching up to 90.5% at specific doses .

Case Studies

  • In Vitro Studies : In macrophage cultures, related compounds showed a significant decrease in nitrite production and cytokine synthesis at non-cytotoxic concentrations. This suggests a promising anti-inflammatory profile for (Z)-2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-thiophen-2-ylthiophen-2-yl)prop-2-enamide .
  • In Vivo Models : The anti-edematogenic effect was confirmed in animal models where the compound demonstrated significant activity similar to established anti-inflammatory drugs like dexamethasone .

Summary Table of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialMIC values: 0.22 - 0.25 μg/mL
Anti-inflammatoryReduction in IL-1β and TNFα production
Inhibition of BiofilmSignificant reduction compared to Ciprofloxacin
CytotoxicityNon-cytotoxic with IC50 > 60 μM

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural Similarities and Differences

The compound shares a cyanoenamide backbone with derivatives reported by Frisch et al. (2009), such as 2-cyano-3-(4-oxo-4H-chromone-3-yl)prop-2-enamide (Compound 1 in ) . Key distinctions include:

  • Substituent Groups : The target compound replaces the chromone moiety with a bis-thiophenyl system and substitutes the amine side chain with a 3,4-dimethoxyphenethyl group. Chromone-based analogs (e.g., Compounds 1–4 in ) incorporate sulfur-containing diazaphosphinane rings or sulfido groups, which alter electronic and steric profiles .
  • Conjugation Effects : The bis-thiophenyl system in the target compound likely enhances π-π stacking and charge delocalization compared to the chromone-based systems, which have fused aromatic-oxygenated rings.

Hypothetical Property Comparisons

Table 1: Structural and Predicted Property Comparison
Compound Name Core Structure Key Substituents Predicted Solubility Electronic Features
Target Compound Cyanoenamide Bis-thiophenyl, 3,4-dimethoxyphenethyl Low (lipophilic) Strong conjugation, EWG (cyano)
2-cyano-3-(4-oxo-4H-chromone-3-yl)prop-2-enamide (Compound 1, ) Cyanoenamide Chromone, amide Moderate (polar groups) Moderate conjugation, H-bonding
5-[(4-oxo-4H-chromen-3-yl)methylidene]-... (Compounds 2–4, ) Diazaphosphinane Sulfido, thioxo groups Low to moderate Polarizable sulfur, redox-active

Notes:

  • Solubility : The target compound’s bis-thiophenyl and dimethoxyphenyl groups increase lipophilicity, reducing aqueous solubility compared to chromone-based analogs with polar oxygen/sulfur moieties .
  • Electronic Behavior: The cyano group and thiophene-thiophenyl system in the target compound may support charge-transfer interactions, relevant for optoelectronic applications. In contrast, sulfur-rich diazaphosphinane analogs () could exhibit redox activity or metal-binding capacity .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.